molecular formula C15H14ClN3O B11050707 Imidazo[1,2-a]pyridine-2-methanamine, N-(4-chloro-2-methoxyphenyl)-

Imidazo[1,2-a]pyridine-2-methanamine, N-(4-chloro-2-methoxyphenyl)-

Cat. No. B11050707
M. Wt: 287.74 g/mol
InChI Key: MSFSNPBWTRZDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-2-methanamine, N-(4-chloro-2-methoxyphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-2-methanamine, N-(4-chloro-2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, in the context of anti-tuberculosis activity, it targets bacterial enzymes and disrupts essential metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyridine-2-methanamine, N-(4-chloro-2-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chloro-2-methoxyphenyl group enhances its potential for specific interactions with biological targets, making it a valuable compound for drug development and other applications .

properties

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

4-chloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methoxyaniline

InChI

InChI=1S/C15H14ClN3O/c1-20-14-8-11(16)5-6-13(14)17-9-12-10-19-7-3-2-4-15(19)18-12/h2-8,10,17H,9H2,1H3

InChI Key

MSFSNPBWTRZDKW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)NCC2=CN3C=CC=CC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.